molecular formula C8H10N2O3S B286368 Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylate

Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No. B286368
M. Wt: 214.24 g/mol
InChI Key: GLTWUHHYZUCPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylate, also known as Methylthiouracil, is a synthetic compound that has been extensively studied for its potential uses in scientific research. This compound is a derivative of uracil, a nucleic acid base, and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylateacil is complex and not fully understood. It is known to inhibit the synthesis of thyroid hormones by blocking the enzyme thyroperoxidase. This leads to a decrease in circulating levels of thyroid hormones, which can have a variety of effects on physiological processes.
Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylateacil has also been found to have antioxidant properties. It can scavenge free radicals and prevent oxidative damage to cells. Additionally, Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylateacil has been found to inhibit the growth of cancer cells. The exact mechanism of this activity is not well understood but is thought to be related to its ability to interfere with DNA synthesis.
Biochemical and Physiological Effects
Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylateacil has been found to have a variety of biochemical and physiological effects. As mentioned earlier, it inhibits the synthesis of thyroid hormones and can induce hypothyroidism. This can lead to a decrease in metabolic rate, weight gain, and other symptoms of hypothyroidism.
Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylateacil has also been found to have antioxidant properties. It can protect cells from oxidative damage and may play a role in preventing age-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylateacil in lab experiments is its ability to induce hypothyroidism. This allows researchers to study the effects of hypothyroidism on various physiological processes. Additionally, its antioxidant properties make it a useful tool for studying oxidative stress.
One limitation of using Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylateacil in lab experiments is its potential toxicity. It can cause liver damage and other adverse effects if used at high doses. Additionally, its inhibitory effects on thyroid hormones can have unintended consequences on other physiological processes.

Future Directions

There are many potential future directions for research on Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylateacil. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the exact mechanism of its antitumor activity and to explore its potential as a cancer treatment.
Another area of interest is its potential use in the treatment of age-related diseases. Its antioxidant properties make it a promising candidate for preventing oxidative damage and age-related diseases.
Finally, further studies are needed to explore the potential toxicity of Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylateacil and to determine safe dosages for use in lab experiments.
Conclusion
Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylate, or Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylateacil, is a synthetic compound that has been extensively studied for its potential uses in scientific research. It has been found to have a variety of biochemical and physiological effects, including the ability to induce hypothyroidism, protect cells from oxidative damage, and inhibit the growth of cancer cells. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this compound.

Synthesis Methods

Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylateacil can be synthesized through a series of chemical reactions. The starting material is uracil, which is first reacted with methyl iodide to form 5-methyluracil. This intermediate is then reacted with thioacetic acid to form 5-methyl-2-thiouracil. Finally, the methyl group is added to the hydroxyl group on the 4 position of the pyrimidine ring using dimethyl sulfate to form Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylateacil.

Scientific Research Applications

Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylateacil has been used in a variety of scientific research applications. One of the most notable uses is in the study of thyroid function. Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylateacil is a thyroid inhibitor and can be used to induce hypothyroidism in animal models. This allows researchers to study the effects of hypothyroidism on various physiological processes.
Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylateacil has also been used in the study of oxidative stress. It has been found to have antioxidant properties and can protect cells from oxidative damage. Additionally, Methyl 4-hydroxy-2-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylateacil has been studied for its potential use in the treatment of cancer. It has been found to have antitumor activity in various cancer cell lines.

properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

methyl 2-methyl-4-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C8H10N2O3S/c1-4-9-6(11)5(8(12)13-2)7(10-4)14-3/h1-3H3,(H,9,10,11)

InChI Key

GLTWUHHYZUCPSW-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C(=O)N1)C(=O)OC)SC

Canonical SMILES

CC1=NC(=C(C(=O)N1)C(=O)OC)SC

Origin of Product

United States

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